molecular formula C8H12F9NO5S B14158093 Einecs 274-465-5 CAS No. 70225-18-2

Einecs 274-465-5

Cat. No.: B14158093
CAS No.: 70225-18-2
M. Wt: 405.24 g/mol
InChI Key: HOHGVZJHMJGPDP-UHFFFAOYSA-N
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Description

Einecs 274-465-5 is a chemical compound listed in the European INventory of Existing Commercial chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic routes for Einecs 274-465-5 involve specific chemical reactions under controlled conditions. These reactions typically require precise temperature, pressure, and catalyst conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactors, automated control systems, and stringent quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

Einecs 274-465-5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired outcome but generally involve controlled temperature, pressure, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.

Scientific Research Applications

Einecs 274-465-5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical syntheses.

    Biology: Employed in biochemical assays and molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties and used in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 274-465-5 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the compound’s structure and functional groups. The exact molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Einecs 274-465-5 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:

    Einecs 274-263-7: Another compound listed in the EINECS inventory with similar chemical properties.

    Einecs 274-380-4: Known for its distinct reactivity and applications in different industrial processes.

The uniqueness of this compound lies in its specific chemical structure, reactivity, and applications, which differentiate it from other similar compounds.

Properties

CAS No.

70225-18-2

Molecular Formula

C8H12F9NO5S

Molecular Weight

405.24 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid

InChI

InChI=1S/C4HF9O3S.C4H11NO2/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;6-3-1-5-2-4-7/h(H,14,15,16);5-7H,1-4H2

InChI Key

HOHGVZJHMJGPDP-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCCO.C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F

Origin of Product

United States

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